molecular formula C11H8ClNO2 B13741248 8-Chloro-6-methylquinoline-3-carboxylic acid

8-Chloro-6-methylquinoline-3-carboxylic acid

Cat. No.: B13741248
M. Wt: 221.64 g/mol
InChI Key: ZQZANEHYYAKGIL-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a quinoline core structure substituted with a chlorine atom at the 8th position and a methyl group at the 6th position, along with a carboxylic acid group at the 3rd position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline-3-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-6-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

  • 7-Chloro-8-methylquinoline-3-carboxylic acid
  • 5-Chloro-8-methylquinoline-3-carboxylic acid
  • 6-Chloro-2-methylquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid

Comparison: 8-Chloro-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a chlorine atom at the 8th position and a methyl group at the 6th position may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

8-chloro-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)

InChI Key

ZQZANEHYYAKGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O

Origin of Product

United States

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